3.35‑Fold Enhanced Potency Against Multidrug‑Resistant P. falciparum K1
Antimalarial agent 23 demonstrates superior efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum compared to the previous frontrunner analogue A. In head-to-head assays using the same laboratory protocols, agent 23 (analogue 14) exhibits an IC50 of 0.10 μM, whereas analogue A requires 0.335 μM to achieve equivalent inhibition [1][2]. This 3.35‑fold potency gain against resistant parasites is critical for advancing lead optimization programs focused on regions with high resistance prevalence.
| Evidence Dimension | In vitro antimalarial activity against multidrug-resistant PfK1 strain |
|---|---|
| Target Compound Data | IC50 = 0.10 μM |
| Comparator Or Baseline | Analogue A: IC50 = 0.335 μM |
| Quantified Difference | 3.35‑fold more potent (0.10 vs 0.335 μM) |
| Conditions | In vitro [3H]-hypoxanthine incorporation or pLDH assay; P. falciparum K1 strain |
Why This Matters
Improved activity against resistant isolates directly translates to a higher probability of in vivo efficacy in regions where chloroquine and multi‑drug resistance are endemic.
- [1] Attram HD, Korkor CM, Taylor D, Njoroge M, Chibale K. Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. ACS Infect Dis. 2023;9(4):845-862. doi:10.1021/acsinfecdis.2c00584 View Source
- [2] Table 1. In vitro antiplasmodium activity, cytotoxicity and BHIA of benzimidazole analogues. PMC6457172. National Center for Biotechnology Information. Accessed April 2026. View Source
